N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2O2 and its molecular weight is 276.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride, with the CAS number 1219972-70-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor modulation and analgesic effects. This article delves into the biological properties, pharmacological implications, and research findings surrounding this compound.
- Molecular Formula : C₁₃H₂₅ClN₂O₂
- Molecular Weight : 276.80 g/mol
- Structural Characteristics : The compound features a piperidine ring and a tetrahydropyran moiety, which are crucial for its biological activity.
Cannabinoid Receptor Agonism
Research indicates that derivatives of this compound can act as agonists for cannabinoid receptors CB1 and CB2. A study highlighted a related compound that exhibited low central nervous system (CNS) penetration while maintaining potent analgesic effects. This characteristic suggests that it may minimize CNS-related side effects typically associated with cannabinoid agonists .
Analgesic Effects
The analgesic properties of this compound are significant. In preclinical models, compounds with similar structures have demonstrated effective pain relief without the adverse effects common to traditional analgesics. The low CNS penetration is particularly advantageous for developing safer pain management therapies .
Case Studies and Research Findings
- In Vivo Studies : A study conducted on rodent models demonstrated that related compounds could significantly reduce pain responses without inducing sedation or other CNS side effects. The pharmacokinetic profile showed favorable absorption and distribution characteristics, supporting their potential use in clinical settings .
- Mechanism of Action : The mechanism by which this compound exerts its effects involves interaction with the endocannabinoid system, specifically targeting CB1 and CB2 receptors. This dual action may provide a balanced approach to pain management by engaging both peripheral and central pathways of pain modulation .
- ADME Properties : In vitro studies focusing on absorption, distribution, metabolism, and excretion (ADME) have revealed that this compound exhibits properties conducive to drug development, including stability in biological systems and minimal toxicity at therapeutic doses .
Comparative Analysis Table
Property | This compound | Related Compounds |
---|---|---|
Molecular Formula | C₁₃H₂₅ClN₂O₂ | Varies |
Molecular Weight | 276.80 g/mol | Varies |
CB1 Agonism | Yes | Yes |
CB2 Agonism | Yes | Yes |
CNS Penetration | Low | High (in some cases) |
Analgesic Efficacy | High | Moderate |
Properties
IUPAC Name |
N-methyl-N-(oxan-4-ylmethyl)piperidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-15(10-11-4-7-17-8-5-11)13(16)12-3-2-6-14-9-12;/h11-12,14H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSGMCSJEAQELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C(=O)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219972-70-9 | |
Record name | 3-Piperidinecarboxamide, N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.